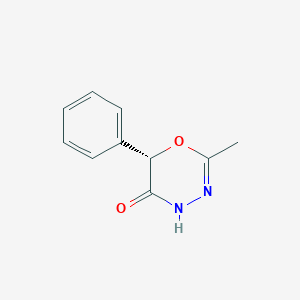![molecular formula C21H22N2O2 B14195315 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 923031-04-3](/img/structure/B14195315.png)
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isoindole-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine derivatives . The isoindole-1,3-dione moiety can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the phenyl group or the isoindole-1,3-dione moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the phenyl ring.
Applications De Recherche Scientifique
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the isoindole-1,3-dione moiety can interact with proteins and enzymes, affecting their function and activity . These interactions can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities with 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione.
Isoindole derivatives: Compounds containing the isoindole-1,3-dione moiety, such as phthalimide, are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine ring, phenyl group, and isoindole-1,3-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
923031-04-3 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[2-[4-(pyrrolidin-1-ylmethyl)phenyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-5-1-2-6-19(18)21(25)23(20)14-11-16-7-9-17(10-8-16)15-22-12-3-4-13-22/h1-2,5-10H,3-4,11-15H2 |
Clé InChI |
QZWVCOLOOUXZIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC=C(C=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


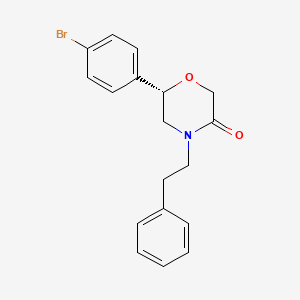
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
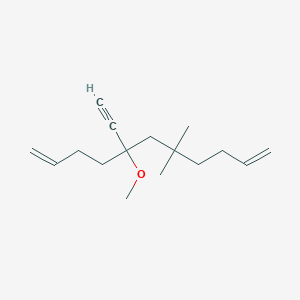
![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)
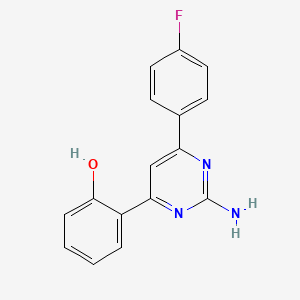

![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
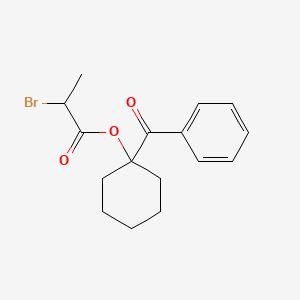
![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
